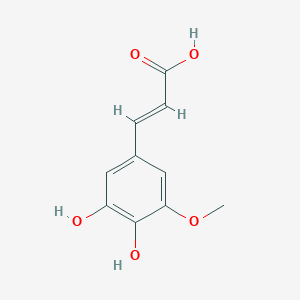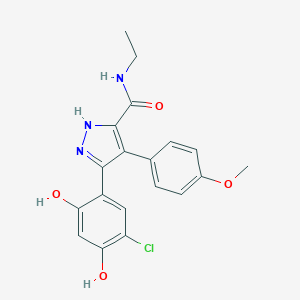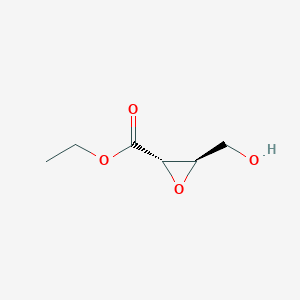
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate is a chemical compound with the molecular formula C6H10O4 It is an ester derivative of oxiranecarboxylic acid, featuring a hydroxymethyl group and an ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) typically involves the reaction of oxiranecarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxiranecarboxylic acid, 3-(carboxymethyl)-.
Reduction: Formation of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester group can be hydrolyzed to release the active drug.
Industry: Utilized in the production of polymers and resins due to its reactive ester group.
作用机制
The mechanism of action of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)-(9CI) involves the hydrolysis of the ester bond to release oxiranecarboxylic acid and ethanol. This hydrolysis can be catalyzed by esterases in biological systems. The released oxiranecarboxylic acid can then participate in various biochemical pathways, depending on the specific context.
相似化合物的比较
Similar Compounds
- Oxirane, 2-methyl-3-propyl-, trans-
- Oxirane, 2-methyl-3-propyl-, cis-
- Oxirane, 2-methyl-3-propyl-, (2R,3R)-rel-
Uniqueness
Ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups
属性
CAS 编号 |
136171-94-3 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC 名称 |
ethyl (2S,3R)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI 键 |
JSWMMEAMKHHEDN-UHNVWZDZSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
手性 SMILES |
CCOC(=O)[C@@H]1[C@H](O1)CO |
规范 SMILES |
CCOC(=O)C1C(O1)CO |
同义词 |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2S-trans)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)
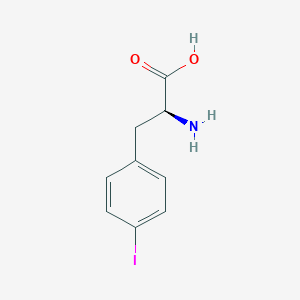
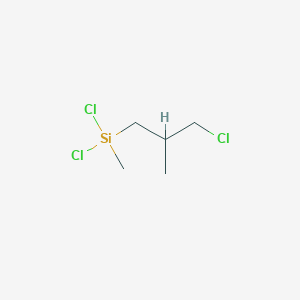
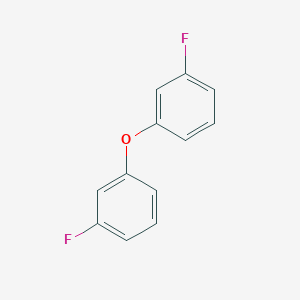
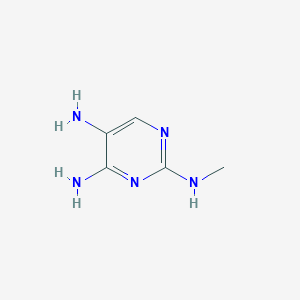
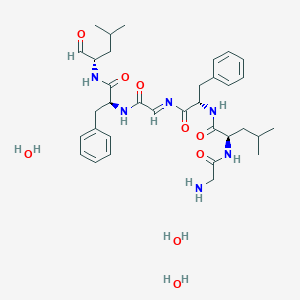
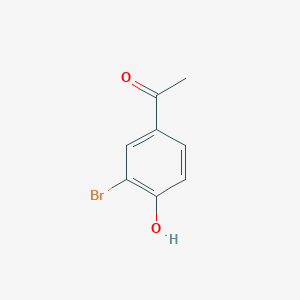
![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)
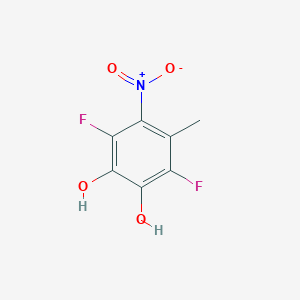
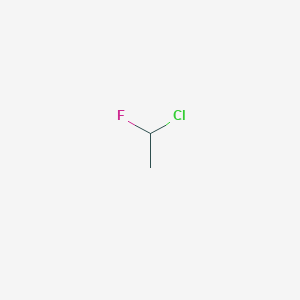
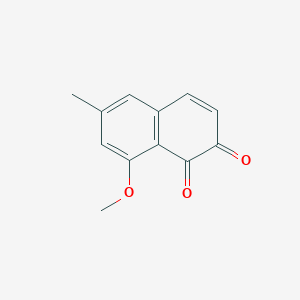
![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)
